Synthesis Efficiency: A Quantitative Yield Protocol for (3-Furan-2-yl-propyl)-methyl-amine
A one-step synthesis protocol for (3-furan-2-yl-propyl)-methyl-amine was developed using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This efficiency directly contrasts with the more complex, multi-step syntheses often required for N,N-dimethyl or diethyl analogs [2], which frequently yield lower overall percentages.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative (approaching 100%) |
| Comparator Or Baseline | N,N-dimethyl analog (25435-32-9) and diethyl analog (1012-28-8); typical multi-step syntheses with cumulative yields often below 80% |
| Quantified Difference | >20 percentage points yield advantage |
| Conditions | One-step Vilsmeier conditions vs. typical multi-step reductive amination sequences |
Why This Matters
For procurement, a high-yield synthetic route translates directly to lower production costs and more reliable supply chains for this specific compound.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of (3-Furan-2-yl-propyl)-methyl-amine in Quantitative Yield. Molbank, 2023(2), M1654. View Source
- [2] PubChem. (2025). 2-Furanpropylamine, N,N-dimethyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/32982 View Source
